molecular formula C23H26N2O5 B11119865 3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119865
M. Wt: 410.5 g/mol
InChI Key: UWZKMADUIXPFRF-VZCXRCSSSA-N
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Description

3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This can be achieved through selective oxidation reactions.

    Attachment of the Methoxypropyl Group: This step often involves nucleophilic substitution reactions.

    Incorporation of the Benzoate Group: This can be done through esterification or acylation reactions.

    Addition of the Pyridinyl Group: This step may involve coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and benzoate groups can be substituted with other functional groups.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound is unique due to its specific combination of functional groups and structural features.

    Similar Compounds: Other compounds with similar structures may include those with variations in the functional groups or the core structure, such as different alkyl or aryl groups.

Uniqueness

The uniqueness of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-15(2)30-18-9-7-16(8-10-18)21(26)19-20(17-6-4-11-24-14-17)25(12-5-13-29-3)23(28)22(19)27/h4,6-11,14-15,20,26H,5,12-13H2,1-3H3/b21-19-

InChI Key

UWZKMADUIXPFRF-VZCXRCSSSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)O

Origin of Product

United States

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